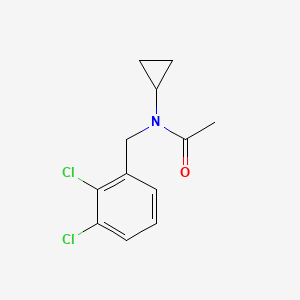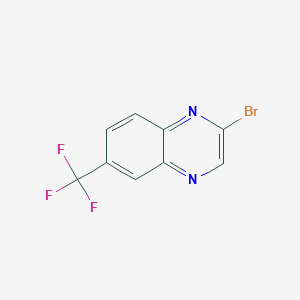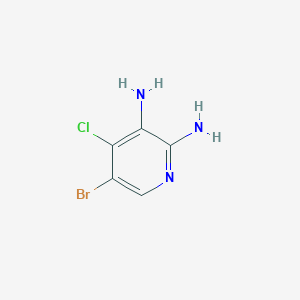![molecular formula C12H14BrNO4 B1373077 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid CAS No. 1183031-46-0](/img/structure/B1373077.png)
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1183031-46-0. It has a molecular weight of 316.15 and its IUPAC name is 4-bromo-2-[(tert-butoxycarbonyl)amino]benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 316.15 .科学的研究の応用
Enantioselective Synthesis
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid plays a role in the enantioselective synthesis of amino acid derivatives. For instance, it is used in the synthesis of 3-aminopropanoic acid derivatives, showcasing the utility of tert-butyl bromoacetate in introducing nitrogen through the Curtius reaction for synthesizing chiral amino acid analogues (Arvanitis et al., 1998).
Bioconjugation in Organometallic Chemistry
This compound is also significant in organometallic chemistry, particularly in the synthesis of bioconjugates. For example, it is used in coupling to biomolecules such as amino acids in platinum complexes, demonstrating its potential in creating novel organometallic bioconjugates (Kuchta et al., 2007).
Synthesis of N-Protected Amino Acids
It serves as an effective reagent for synthesizing a variety of N-protected amino acid derivatives. This process is notable for its simplicity, high yields, and minimal racemization, underlining its importance in the preparation of amino acid esters (Chevallet et al., 1993).
Preparation of Chiral Peptidic Nucleic Acids (PNA)
The compound is utilized in the preparation of chiral PNA building blocks, through the synthesis of N-Boc-α-amino acids with nucleobase residues. This highlights its role in the development of chiral PNAs for potential applications in biochemistry and molecular biology (Lenzi et al., 1995).
Electrophilic Synthesis for Enantiomerically Pure Compounds
In the synthesis of enantiomerically pure compounds, this chemical plays a crucial role. It's used in the preparation of novel electrophilic building blocks, demonstrating its versatility in synthesizing chiral derivatives of various carboxylic acids (Zimmermann & Seebach, 1987).
Photolabile Carbene Generation
This compound is significant in synthesizing highly photolabile carbene generating labels, which can be fixed to biochemical agents. This application is crucial in the field of photochemistry and bioconjugate chemistry (Nassal, 1983).
Chiral Catalytic Hydrogenation
It's also used in chiral catalytic hydrogenation, where it's involved in substitutions and chain elongations at the side-chain carbon atom. This highlights its role in producing enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).
Safety and Hazards
作用機序
Target of Action
It is known that this compound can serve as an ideal substrate for suzuki coupling reactions .
Mode of Action
The mode of action of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid involves its interaction with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
It is known that this compound affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Action Environment
It is known that the reaction conditions for suzuki–miyaura coupling, in which this compound is involved, are exceptionally mild and functional group tolerant .
生化学分析
Biochemical Properties
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, preventing unwanted side reactions. This interaction is crucial for the selective formation of peptide bonds in the presence of other reactive functional groups .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can lead to changes in the levels of various metabolites and the overall metabolic state of the cell. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, modulating their activity and leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. High doses can lead to cellular toxicity, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of specific metabolites, leading to changes in the overall metabolic state of the cell. It can also influence the activity of key enzymes involved in metabolic pathways, thereby altering the flow of metabolites through these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function within the cell, influencing its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVXTYYRWMJCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
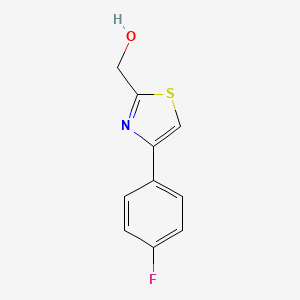

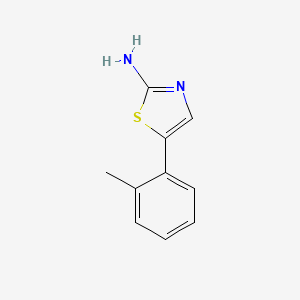
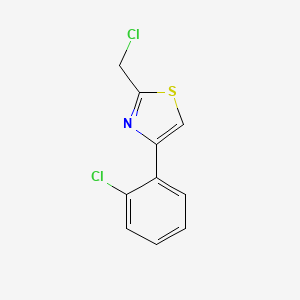
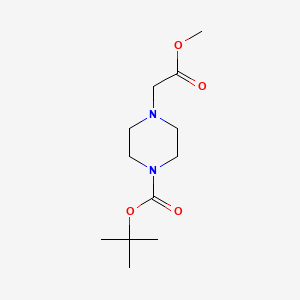
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)
